molecular formula C10H10N4O2 B6131915 2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL CAS No. 214854-34-9

2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL

Cat. No.: B6131915
CAS No.: 214854-34-9
M. Wt: 218.21 g/mol
InChI Key: QRSNJXWHSDMEHC-WLRTZDKTSA-N
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Description

2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a triazole ring, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of a methoxy-substituted phenol with a triazole derivative under specific conditions. One common method involves the use of a Schiff base reaction, where the methoxyphenol reacts with a triazole aldehyde in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and phenol groups, along with the triazole ring, allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10-4-8(2-3-9(10)15)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSNJXWHSDMEHC-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214854-34-9
Record name 2-METHOXY-4-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)PHENOL
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